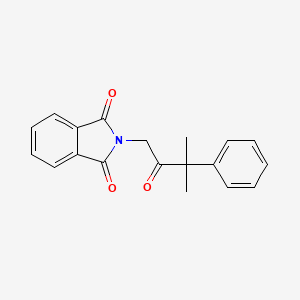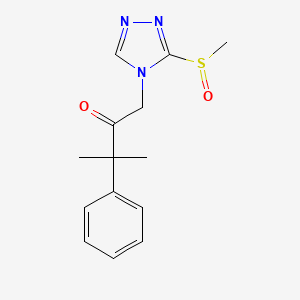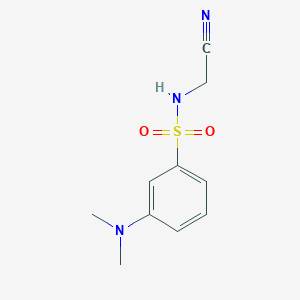![molecular formula C15H20FNO3S B6971343 1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one](/img/structure/B6971343.png)
1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a sulfonyl group and a fluoro-methylphenyl group
Vorbereitungsmethoden
The synthesis of 1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluoro-Methylphenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Analyse Chemischer Reaktionen
1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and the fluoro-methylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound shares the fluoro-methylphenyl group but differs in the presence of a pyrrolidine ring instead of a piperidine ring.
1-(4-Fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one: This compound has a similar fluoro-methylphenyl group but features a different core structure with a phenylprop-2-en-1-one backbone.
Eigenschaften
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-3-15(18)14-6-4-5-9-17(14)21(19,20)12-7-8-13(16)11(2)10-12/h7-8,10,14H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMUTPHUPFTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide](/img/structure/B6971262.png)
![1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B6971268.png)
![1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971269.png)
![N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine](/img/structure/B6971276.png)
![1-[4-(2,5-Difluoro-4-methylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B6971293.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-2-fluoro-N,6-dimethylbenzenesulfonamide](/img/structure/B6971294.png)

![N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide](/img/structure/B6971298.png)
![3-(3-Methyl-2-oxo-3-phenylbutyl)-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6971301.png)

![3-tert-butyl-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6971328.png)
![(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B6971331.png)
![[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol](/img/structure/B6971339.png)

